molecular formula C10H22O6Si B14271081 Methyl 3-[(triethoxysilyl)oxy]propanoate CAS No. 185025-87-0

Methyl 3-[(triethoxysilyl)oxy]propanoate

Cat. No.: B14271081
CAS No.: 185025-87-0
M. Wt: 266.36 g/mol
InChI Key: SOQMUSKEOGXVMB-UHFFFAOYSA-N
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Description

Methyl 3-[(triethoxysilyl)oxy]propanoate is a methyl ester derivative featuring a triethoxysilyl ether group attached to the propanoate backbone. This moiety enables covalent bonding with hydroxylated surfaces (e.g., glass, metals, or polymers), making it valuable in coatings, adhesives, and hybrid materials . The compound’s ester group enhances solubility in organic solvents, while the triethoxysilyl group facilitates sol-gel reactions under mild conditions.

Properties

CAS No.

185025-87-0

Molecular Formula

C10H22O6Si

Molecular Weight

266.36 g/mol

IUPAC Name

methyl 3-triethoxysilyloxypropanoate

InChI

InChI=1S/C10H22O6Si/c1-5-13-17(14-6-2,15-7-3)16-9-8-10(11)12-4/h5-9H2,1-4H3

InChI Key

SOQMUSKEOGXVMB-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](OCC)(OCC)OCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The preparation of methyl 3-[(triethoxysilyl)oxy]propanoate typically involves the esterification of 3-hydroxypropanoic acid with triethoxysilane in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

    Transesterification: Another method involves the transesterification of methyl 3-hydroxypropanoate with triethoxysilane. This reaction is catalyzed by a base such as sodium methoxide and is conducted at elevated temperatures to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Methyl 3-[(triethoxysilyl)oxy]propanoate undergoes hydrolysis in the presence of water, leading to the formation of silanol groups and methanol.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of cross-linked polymeric structures.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic catalysts.

    Condensation: Silanol groups, heat or catalysts like titanium alkoxides.

    Substitution: Nucleophiles such as amines or alcohols, often under mild conditions.

Major Products:

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Various substituted esters and silanes.

Scientific Research Applications

Chemistry:

    Surface Modification: Methyl 3-[(triethoxysilyl)oxy]propanoate is used to modify the surface properties of materials, enhancing their hydrophobicity or hydrophilicity.

    Polymer Chemistry: It is employed in the synthesis of silane-modified polymers, which exhibit improved mechanical and thermal properties.

Biology and Medicine:

    Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.

    Biomaterials: It is used in the development of biomaterials for tissue engineering and regenerative medicine.

Industry:

    Adhesives and Sealants: this compound is a key ingredient in the formulation of adhesives and sealants, providing enhanced adhesion to various substrates.

    Coatings: It is used in the production of protective coatings for metals, glass, and ceramics.

Mechanism of Action

Mechanism: The primary mechanism of action of methyl 3-[(triethoxysilyl)oxy]propanoate involves the hydrolysis of the triethoxysilyl group to form silanols, which can then condense to form siloxane bonds. This process leads to the formation of cross-linked networks that impart desirable properties to the material.

Molecular Targets and Pathways:

    Silanol Formation: The hydrolysis of the triethoxysilyl group is catalyzed by water and can be accelerated by acidic or basic conditions.

    Siloxane Bond Formation: The condensation of silanols to form siloxane bonds is a key pathway in the formation of cross-linked polymeric structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-[(triethoxysilyl)oxy]propanoate with structurally related esters and silyl ether derivatives, focusing on synthesis, stability, and functional properties.

Structural Analogs with Silyl Ether Groups

Methyl 3-(4-(((triethylsilyl)oxy)methyl)phenyl)propanoate (CAS 1352841-05-4) Structure: Contains a triethylsilyl (TES) ether and a phenyl group. Molecular Weight: 308.49 g/mol . Synthesis: Achieves an 85% yield via a multi-step route, highlighting efficient silyl ether formation . Key Differences:

  • The TES group (Si-O-C₂H₅) is less polar and hydrolytically stable compared to triethoxysilyl (Si-O-CH₂CH₃), which reacts faster with moisture.
  • The phenyl group enhances hydrophobicity, reducing compatibility with polar matrices .

3-Isocyanatopropyltriethoxysilane (CAS 24801-88-5) Structure: Features an isocyanate (-NCO) and triethoxysilyl group. Applications: Widely used as an adhesion promoter in polyurethane composites. Reactivity: The isocyanate group reacts with amines or alcohols, while the triethoxysilyl group binds to inorganic surfaces. This dual functionality contrasts with this compound, which lacks the isocyanate’s crosslinking capability .

Esters with Electron-Withdrawing Substituents

Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate (CAS 886495-84-7) Structure: Contains a ketone and trifluoromethylphenyl group. Molecular Weight: 268.26 g/mol . Applications: Serves as a pharmaceutical intermediate due to its electron-deficient aromatic system, which enhances binding to biological targets. Stability: The trifluoromethyl group increases resistance to metabolic degradation compared to hydrolytically labile silyl ethers .

Methyl (S)-3-(dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-methoxy-3-methyl-4-phenylchroman-2-yl)propanoate Structure: A chiral silyl ether with a chroman moiety. Synthesis: Prepared via FeCl₃/2,6-lutidine-promoted reactions (64% yield) . Applications: Used in enantioselective synthesis, leveraging its stereochemical complexity for asymmetric catalysis .

Phosphonate and Other Functionalized Esters

Methyl 3-(dimethoxyphosphinoyl)propionate (CAS 18733-15-8) Structure: Includes a phosphonate group (-PO(OCH₃)₂). Applications: Phosphonates are used as flame retardants, agrochemicals, and metal chelators. Key Differences: The phosphonate group exhibits higher acidity (pKa ~1–2) compared to silyl ethers, enabling coordination chemistry and ionic interactions absent in this compound .

Critical Analysis of Stability and Reactivity

  • Hydrolytic Sensitivity: Triethoxysilyl groups hydrolyze to form silanols (Si-OH), enabling covalent bonding to surfaces but requiring anhydrous storage . In contrast, triethylsilyl ethers (e.g., ) hydrolyze more slowly due to reduced electrophilicity.
  • Functional Group Trade-offs: Compounds with isocyanates () or phosphonates () offer distinct reactivity profiles but lack the dual organic-inorganic compatibility of triethoxysilyl esters.

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